molecular formula C20H17BrN2O4 B5098523 N-(3-bromophenyl)-N-{3-[(2-hydroxyethyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide

N-(3-bromophenyl)-N-{3-[(2-hydroxyethyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide

Cat. No.: B5098523
M. Wt: 429.3 g/mol
InChI Key: GBGUQVDRQKBDLS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a bromophenyl group, an amino group, and a naphthalene group with two carbonyl groups and a secondary amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic ring system. The bromophenyl group would add significant weight to the molecule, and the naphthalene ring system would provide a degree of rigidity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the carbonyl groups could participate in various addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromophenyl group would likely make it relatively heavy and possibly increase its boiling point .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore its synthesis, properties, and potential uses .

Properties

IUPAC Name

N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c1-12(25)23(14-6-4-5-13(21)11-14)18-17(22-9-10-24)19(26)15-7-2-3-8-16(15)20(18)27/h2-8,11,22,24H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGUQVDRQKBDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)Br)C2=C(C(=O)C3=CC=CC=C3C2=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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